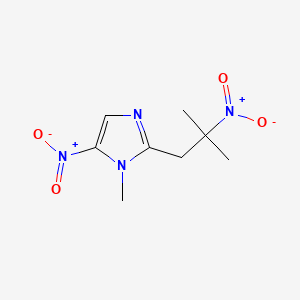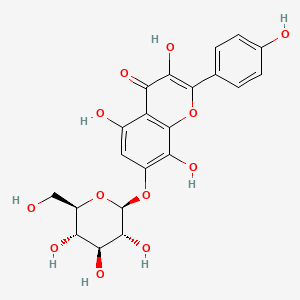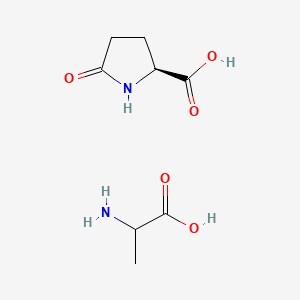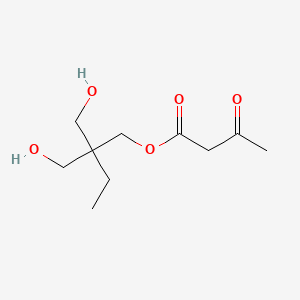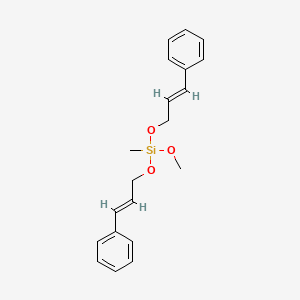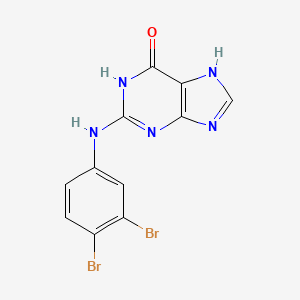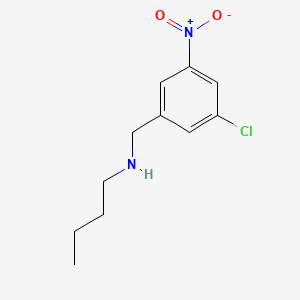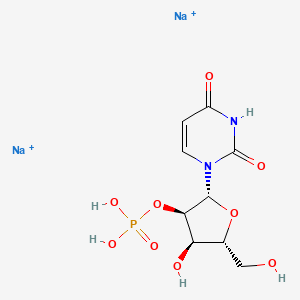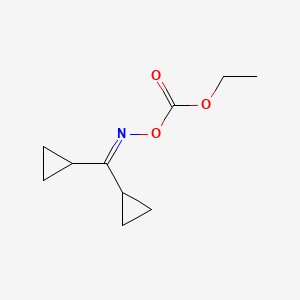
Dicyclopropyl-O-(ethoxycarbonyl) ketone oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclopropyl-O-(ethoxycarbonyl) ketone oxime is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.231 g/mol. It is known for its unique structure, which includes cyclopropyl groups and an oxime functional group. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclopropyl-O-(ethoxycarbonyl) ketone oxime typically involves the reaction of dicyclopropyl ketone with ethyl chloroformate in the presence of a base, followed by the addition of hydroxylamine. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Bases such as triethylamine or pyridine are used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous flow systems: For efficient production and better control over reaction conditions.
Purification steps: Including distillation and recrystallization to ensure high purity of the final product.
化学反应分析
Types of Reactions
Dicyclopropyl-O-(ethoxycarbonyl) ketone oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as manganese dioxide.
Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide in the presence of kieselguhr under solvent-free conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Dicyclopropyl-O-(ethoxycarbonyl) ketone oxime has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Dicyclopropyl-O-(ethoxycarbonyl) ketone oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules . The cyclopropyl groups may also contribute to the compound’s overall reactivity and stability.
相似化合物的比较
Similar Compounds
Cyclopropyl ketone oxime: Similar structure but lacks the ethoxycarbonyl group.
Ethyl ketone oxime: Similar structure but lacks the cyclopropyl groups.
Cyclopropyl ethyl ketone oxime: Combines features of both cyclopropyl and ethyl groups.
Uniqueness
Dicyclopropyl-O-(ethoxycarbonyl) ketone oxime is unique due to the presence of both cyclopropyl groups and an ethoxycarbonyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various chemical and biological applications.
属性
CAS 编号 |
83711-56-2 |
|---|---|
分子式 |
C10H15NO3 |
分子量 |
197.23 g/mol |
IUPAC 名称 |
(dicyclopropylmethylideneamino) ethyl carbonate |
InChI |
InChI=1S/C10H15NO3/c1-2-13-10(12)14-11-9(7-3-4-7)8-5-6-8/h7-8H,2-6H2,1H3 |
InChI 键 |
PHMVRABBBDDTRS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)ON=C(C1CC1)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
